molecular formula C22H21ClN2O2 B1666965 BIBB 515 CAS No. 156635-05-1

BIBB 515

カタログ番号: B1666965
CAS番号: 156635-05-1
分子量: 380.9 g/mol
InChIキー: JQNWPWUJMRAASQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BIBB 515は、1-(4-クロロベンゾイル)-4-((4-(2-オキサゾリン-2-イル)ベンジリデン)ピペリジン)としても知られており、2,3-オキシドスクアレンシクラーゼの強力かつ選択的な阻害剤です。この酵素は、動物、植物、および真菌におけるコレステロールを含むステロイドの生合成において重要な役割を果たしています。

作用機序

BIBB 515は、2,3-オキシドスクアレンシクラーゼを阻害することによってその効果を発揮し、この酵素は2,3-オキシドスクアレンからラノステロールへの変換に関与しており、コレステロールの前駆体です。この酵素を阻害することにより、this compoundは、コレステロールおよびその他のステロイドの合成を効果的に減少させます。 この阻害は、低密度リポタンパク質コレステロールレベルの低下につながり、これは高脂血症の管理と心血管疾患のリスクの軽減に役立ちます .

生化学分析

Biochemical Properties

BIBB 515 interacts with the enzyme OSC, inhibiting its activity . OSC catalyzes the conversion of 2,3-oxidosqualene to lanosterol, a precursor to cholesterol . By inhibiting OSC, this compound reduces the production of low-density lipoprotein (LDL), a key component of cholesterol .

Cellular Effects

This compound has been shown to reduce total cellular cholesterol levels by 20% in MEC-2 cells, a chronic lymphocytic leukemia (CLL) cell line . It also significantly promotes CD-20 surface expression . Furthermore, when cells are treated with fludarabine, rituximab, or their combinations in the presence of this compound, it enhances chemoimmuno-sensitivity measured by cell viability .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of OSC, which in turn reduces the production of LDL cholesterol . This leads to a decrease in total cellular cholesterol levels . The compound does not interfere with CD-20 epitope presentation or its downstream signaling .

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent lipid-lowering activity. In normolipemic hamsters, a 19% reduction in total cholesterol and a 32% reduction in VLDL + LDL cholesterol were observed at a dosage of 55 mg/kg per day after 11 days of treatment .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway, specifically targeting the OSC enzyme . By inhibiting OSC, it disrupts the conversion of 2,3-oxidosqualene to lanosterol, thereby reducing the production of cholesterol .

準備方法

合成経路と反応条件

BIBB 515の合成には、重要な中間体である4-(2-オキサゾリン-2-イル)ベンズアルデヒドの調製から始まる複数の段階が含まれます。この中間体は、特定の条件下で1-(4-クロロベンゾイル)ピペリジンと反応させてthis compoundを得ます。 反応には通常、ジメチルホルムアミド(DMF)などの溶媒と、最終生成物の形成を促進する触媒が必要です .

工業的生産方法

This compoundの工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率と純度を最大限に高めるために反応条件を最適化することが含まれます。これには、温度、圧力、反応時間の制御が含まれます。 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、医薬品用途に適した高純度が確保されます .

化学反応の分析

反応の種類

BIBB 515は、オキサゾリン環やクロロベンゾイル部分などの反応性官能基の存在により、主に置換反応を起こします。これらの反応は、さまざまな用途に合わせて化合物を修飾するために利用できます。

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、アミンやチオールなどの求核剤が含まれ、これらは化合物中の求電子中心と反応することができます。 反応は通常、化合物の分解を防ぐために穏やかな条件下で行われます .

生成される主要な生成物

This compoundの反応から生成される主要な生成物は、使用する特定の試薬によって異なります。たとえば、アミンとの反応ではアミド誘導体が得られ、チオールとの反応ではチオエーテル誘導体が得られます。 これらの誘導体は、その生物学的活性をさらに調査することができます .

科学研究の用途

生物活性

BIBB 515, chemically known as 1-(4-chlorobenzoyl)-4-((4-(2-oxazolin-2-yl)benzylidene))piperidine, is a potent and selective inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), which plays a critical role in cholesterol biosynthesis. This compound has garnered attention for its biological activity, particularly in lipid metabolism and potential therapeutic applications in cancer treatment.

This compound functions by inhibiting OSC, an enzyme involved in the conversion of squalene to lanosterol, a precursor in cholesterol synthesis. By blocking this pathway, this compound effectively reduces cholesterol levels in the body. Research indicates that the lipid-lowering effects are primarily due to decreased low-density lipoprotein (LDL) production rather than increased LDL catabolism .

Lipid Lowering Effects

In various animal models, this compound has demonstrated significant lipid-lowering effects:

  • Rats and Mice : Inhibition of OSC was observed in a dose-dependent manner with effective doses (ED50) ranging from 0.2 to 0.5 mg/kg in rats and 0.36 to 33.3 mg/kg in mice over different time intervals .
  • Hamsters : Normolipemic hamsters treated with this compound showed a reduction of total cholesterol by 19% and VLDL + LDL cholesterol by 32% after 11 days at a dosage of 55 mg/kg/day. Hyperlipemic hamsters exhibited even more pronounced effects with a 25% reduction in total cholesterol and a 59% reduction in LDL cholesterol after 25 days at a dosage of 148 mg/kg/day .

Table: Summary of Lipid-Lowering Effects in Animal Models

Animal Model Dosage (mg/kg/day) Duration (days) Total Cholesterol Reduction (%) LDL Cholesterol Reduction (%)
Normolipemic Hamsters5511-19-32
Hyperlipemic Hamsters14825-25-59
RatsVariesVariousSignificant reduction observedSignificant reduction observed

Cancer Treatment Potential

Recent studies have explored the potential of this compound as an adjunct therapy in cancer treatment, particularly in chronic lymphocytic leukemia (CLL). Research indicates that this compound enhances the chemoimmuno-sensitivity of MEC-2 cells when combined with agents like fludarabine and rituximab, leading to improved cell viability outcomes .

Key Findings from Clinical Trials

  • Pharmacodynamics Study : A Phase I clinical trial investigated the pharmacodynamics and tolerability of this compound compared to pravastatin. The study focused on its effects on lipid profiles and OSC inhibition .
  • Cell Viability Studies : In vitro studies demonstrated that treatment with this compound significantly reduced cellular cholesterol levels while promoting CD-20 surface expression, enhancing sensitivity to chemotherapy agents .

Table: Summary of Clinical Findings

Study Type Population Findings
Phase I TrialHealthy Male SubjectsInvestigated pharmacodynamics vs. pravastatin
In Vitro StudyMEC-2 CellsEnhanced chemoimmuno-sensitivity with combinations

特性

IUPAC Name

(4-chlorophenyl)-[4-[[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]methylidene]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2/c23-20-7-5-19(6-8-20)22(26)25-12-9-17(10-13-25)15-16-1-3-18(4-2-16)21-24-11-14-27-21/h1-8,15H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNWPWUJMRAASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=CC2=CC=C(C=C2)C3=NCCO3)C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333401
Record name BIBB 515
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156635-05-1
Record name BIBB-515
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156635051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIBB 515
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIBB-515
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG2Q6688S4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BIBB 515
Reactant of Route 2
BIBB 515
Reactant of Route 3
Reactant of Route 3
BIBB 515
Reactant of Route 4
Reactant of Route 4
BIBB 515
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
BIBB 515
Reactant of Route 6
Reactant of Route 6
BIBB 515

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。